molecular formula C12H8ClNO2S B14607135 9H-Carbazole-9-sulfonyl chloride CAS No. 58750-82-6

9H-Carbazole-9-sulfonyl chloride

Cat. No.: B14607135
CAS No.: 58750-82-6
M. Wt: 265.72 g/mol
InChI Key: ZLQCLADNAUNDLK-UHFFFAOYSA-N
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Description

9H-Carbazole-9-sulfonyl chloride is a chemical compound that belongs to the class of carbazole derivatives. Carbazole compounds are known for their stable planar conjugated structures and excellent photoelectric properties. The sulfonyl chloride group attached to the carbazole moiety enhances its reactivity, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-9-sulfonyl chloride typically involves the sulfonation of 9H-carbazole followed by chlorination. One common method is the reaction of 9H-carbazole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the nitrogen atom of the carbazole ring . The reaction is usually carried out under controlled temperature conditions to prevent over-sulfonation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 9H-Carbazole-9-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Carbazole-9-ol: Formed by oxidation.

    Dihydrocarbazole Derivatives: Formed by reduction.

Mechanism of Action

The mechanism of action of 9H-Carbazole-9-sulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can be easily replaced by various nucleophiles, leading to the formation of diverse derivatives. These derivatives can interact with specific molecular targets and pathways, depending on their structure and functional groups .

Comparison with Similar Compounds

Uniqueness: 9H-Carbazole-9-sulfonyl chloride stands out due to the presence of the sulfonyl chloride group, which significantly enhances its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of functionalized derivatives .

Properties

CAS No.

58750-82-6

Molecular Formula

C12H8ClNO2S

Molecular Weight

265.72 g/mol

IUPAC Name

carbazole-9-sulfonyl chloride

InChI

InChI=1S/C12H8ClNO2S/c13-17(15,16)14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H

InChI Key

ZLQCLADNAUNDLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2S(=O)(=O)Cl

Origin of Product

United States

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